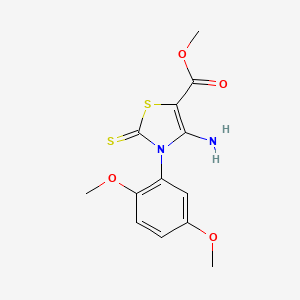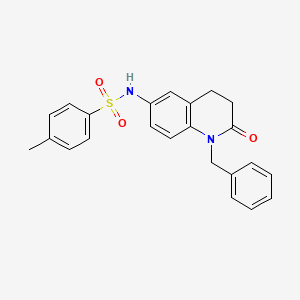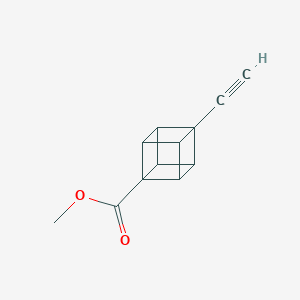![molecular formula C16H11NO3 B2406420 2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione CAS No. 338961-98-1](/img/structure/B2406420.png)
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione, commonly known as 2-HED, is a cyclic diketone derivative of anthracene. It is a colorless, crystalline solid with a molecular weight of 200.22 g/mol, and a melting point of 180-185°C. 2-HED has been extensively studied due to its unique properties, including its ability to form stable complexes with diverse molecules, its potential as a photosensitizer, and its potential applications in organic synthesis.
Scientific Research Applications
Structural Diversity and Biological Activities
Anthraquinones and their derivatives, including compounds like 2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione, are a significant group of quinoid compounds known for their diverse structural features and biological activities. These compounds, found in marine-derived fungi, have gained attention in industries such as pharmaceuticals, clothes dyeing, and food colorants due to their potential roles and effects on human health. Their biological activities, which are influenced by the anthraquinone structure and its substituents, are still under extensive research. As marine microorganisms are known for producing a variety of structurally unique secondary metabolites, they serve as a promising resource for identifying new candidates for therapeutic drugs or daily additives (Fouillaud et al., 2016).
Chemical Recycling of Polymers
The chemical recycling of polymers like poly(ethylene terephthalate) (PET), involves processes where compounds such as 2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione may play a role. Techniques such as hydrolysis in alkaline or acidic environments are employed to recover pure monomers that can be repolymerized. These recycling methods are not just a partial solution to the solid-waste problem but also contribute to the conservation of raw petrochemical products and energy. The significance of these processes highlights the importance of compounds involved in the recycling of polymers and their contribution to sustainable development and environmental conservation (Karayannidis & Achilias, 2007).
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown . It’s crucial to understand how the compound interacts with its targets and the resulting changes to predict its potential applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
2-[(2E)-2-hydroxyiminoethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-11-3-1-2-4-12(11)16(19)14-9-10(7-8-17-20)5-6-13(14)15/h1-6,8-9,20H,7H2/b17-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDVNMDOGAEWAC-CAOOACKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)

